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Compound of Interest

Compound Name:
1-azido-4-(pentafluoro-lambda6-

sulfanyl)benzene

CAS No.: 714-95-4

Cat. No.: B6163858

Get Quote

Common Name: 4-(Pentafluorosulfanyl)phenyl azide CAS Number: 714-95-4

Part 1: Executive Summary
The convergence of the pentafluorosulfanyl (SF₅) group—often termed the "Super-

Trifluoromethyl"—with the versatile azide (-N₃) functionality creates a unique chemical scaffold.

1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene serves as a dual-purpose tool:

Bioisosteric Click Reagent: It enables the introduction of the lipophilic, metabolically stable

SF₅ group into drug candidates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Photoaffinity Probe: Upon UV irradiation, the azide moiety generates a reactive nitrene,

allowing for covalent cross-linking to biological targets, while the SF₅ group provides a

distinct ¹⁹F NMR handle for detection.

This guide provides researchers with the physicochemical grounding, validated synthetic

protocols, and safety frameworks necessary to utilize this compound effectively.
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Part 2: Physicochemical Profile & The SF₅
Advantage
The SF₅ group is chemically robust, unaffected by strong acids or bases, and offers a unique

combination of high electronegativity and lipophilicity.

Table 1: Physicochemical Properties
Property Value / Description

Molecular Formula C₆H₄F₅N₃S

Molecular Weight 245.17 g/mol

Physical State Solid (Pale yellow to off-white)

Melting Point
Note: Precursor amine melts at 63–68°C; Azide

typically lower.[1]

Solubility
Soluble in DCM, CHCl₃, EtOAc, DMSO;

Insoluble in water.

Hammett Constant (σₚ) 0.68 (Strong electron-withdrawing)

Lipophilicity (π) High (SF₅ is more lipophilic than CF₃ and SCF₃)

Stability
Thermally stable up to ~100°C (Avoid

shock/friction due to azide)

The "Super-CF₃" Effect
Unlike the planar trifluoromethyl (CF₃) group, the SF₅ group adopts a square pyramidal

geometry. This steric bulk, combined with high electronegativity, alters the binding pocket

occupancy of drug molecules, often improving metabolic stability by blocking oxidative

metabolism at the para-position.

Part 3: Synthesis & Manufacturing
Core Directive: The synthesis relies on the diazotization of the commercially available aniline

precursor, followed by nucleophilic displacement with sodium azide.
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Reaction Pathway
The synthesis proceeds from 4-aminophenylsulfur pentafluoride (CAS 2993-24-0).

4-SF5-Aniline
(Precursor)

Diazonium Salt
[Intermediate]

NaNO2, HCl
0°C, 30 min 4-SF5-Phenyl Azide

(Target)

NaN3
0°C -> RT
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Figure 1: Synthetic route from aniline precursor via Sandmeyer-type reaction.

Detailed Protocol
Diazotization:

Dissolve 4-aminophenylsulfur pentafluoride (1.0 eq) in 6M HCl (10 mL/mmol) at 0°C.

Dropwise add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the temperature

below 5°C.

Stir for 30 minutes. The solution should become clear/pale yellow.

Azidation:

Dissolve NaN₃ (1.5 eq) in a minimum amount of water.

Add the azide solution dropwise to the diazonium mixture at 0°C. Caution: Nitrogen gas

evolution will occur.

Allow the mixture to warm to room temperature and stir for 2 hours.

Work-up:

Extract with diethyl ether or ethyl acetate (3x).

Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.
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Dry over anhydrous MgSO₄ and concentrate under reduced pressure (do not heat above

40°C).

Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields the pure azide.

Part 4: Reactivity & Applications[3]
Click Chemistry (CuAAC)
The primary application is the synthesis of 1-(4-pentafluorosulfanylphenyl)-1,2,3-triazoles.

These constructs are bioisosteres for phenyl rings in kinase inhibitors and GPCR ligands.

4-SF5-Phenyl Azide

Cu(I) Catalyst

Terminal Alkyne
(R-C≡CH)

1,4-Disubstituted
1,2,3-Triazole

Cycloaddition
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Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Standard Protocol:

Solvent: t-BuOH/H₂O (1:1).

Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

Conditions: Stir at RT for 4–12 hours. The SF₅ group is stable to these aqueous oxidative

conditions.

Photoaffinity Labeling
Upon UV irradiation (254–365 nm), the azide releases N₂ to form a singlet phenyl nitrene. This

highly reactive species inserts into nearby C-H or N-H bonds, covalently cross-linking the probe

to its biological target (e.g., a receptor or enzyme). The SF₅ group remains intact, serving as a

reporter for mass spectrometry or ¹⁹F NMR analysis.
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Part 5: Safety & Handling
Hazard Classification:

GHS: Warning.[2][3][4][5] H225 (Flammable), H315 (Skin Irritation).[6]

Azide Specifics: While aryl azides are generally more stable than alkyl azides, all organic

azides are potentially explosive.

C/N Ratio: The C/N ratio is 6:3 (2:1), which is on the border of safety (Rule of Thumb:

(C+O)/N ≥ 3 is safer). However, the heavy SF₅ group increases the molecular weight,

effectively diluting the energy density.

Shock Sensitivity: Treat as shock-sensitive. Use plastic spatulas. Do not concentrate to

absolute dryness if possible; store as a solution or wet solid.

Incompatibility: Avoid contact with strong acids (forms HN₃) and transition metals in the

absence of ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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